4-Phenoxypiperidine
Overview
Description
4-Phenoxypiperidine is a chemical compound with the molecular formula C11H15NO . It features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
Two new series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines have been prepared . In vitro activity was determined at the recombinant human H(3) receptor and several members of these new series were found to be potent H(3) antagonists .Molecular Structure Analysis
The molecular structure of 4-Phenoxypiperidine consists of a benzene ring bound to a piperidine ring . A conformational study of various 4-phenylpiperidine analgesics has been performed with Allinger’s Molecular Mechanics II (MM2) program . Phenyl equatorial conformations were found to be preferred for the prodines, ketobemidone, and meperidine .Chemical Reactions Analysis
One selected member of the new series, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g), was found to be a potent, highly selective H(3) receptor antagonist with in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg sc .Physical And Chemical Properties Analysis
The molecular weight of 4-Phenoxypiperidine is 177.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .Scientific Research Applications
H3 Antagonists and Wakefulness
(Dvorak et al., 2005) explored 4-Phenoxypiperidine derivatives as potent H3 antagonists. These compounds showed in vivo efficacy in a rat EEG model of wakefulness, indicating their potential in modulating brain activity.
Aza-Prins-Cyclization in Synthesis
(Yadav et al., 2009) discussed the use of aza-Prins-cyclization for synthesizing 4-hydroxypiperidines. This method provides a novel approach for creating 4-Phenoxypiperidine derivatives under mild conditions.
pH-Triggered Conformational Switch
(Samoshin et al., 2013) identified derivatives of trans-3-hydroxy-4-aminopiperidine, including 4-Phenoxypiperidine, as potential pH-sensitive conformational switches. This property could have applications in developing pH-responsive materials.
Drug Metabolism Insights
(Sun & Scott, 2011) provided insights into the metabolism of 4-Aminopiperidine drugs by cytochrome P450s. This research is crucial for understanding the drug design process, especially for 4-Phenoxypiperidine-based therapeutics.
Synthesis for Analgesic Activity
(Saeed et al., 1997) synthesized 4-hydroxypiperidine derivatives, including 4-Phenoxypiperidine, and screened them for analgesic activity. This study contributes to the potential use of these compounds in pain management.
Polymer Stabilizers
(Kósa et al., 2003) researched combined stabilizers based on 4-Phenoxypiperidine derivatives for polymers. These stabilizers showed promising results in enhancing polymer durability.
Voltage-Gated K+ Channels
(Kirsch & Drewe, 1993) studied the effect of 4-Phenoxypiperidinederivatives on voltage-gated K+ channels. Their findings provided insights into how these compounds could modulate neuronal activity, which is crucial for understanding their potential therapeutic applications.
LSD1 Inhibitors in Cancer Therapy
(Xi et al., 2018) explored 4-Phenoxypiperidine derivatives as selective and reversible inhibitors of LSD1, a key enzyme in epigenetic regulation. This research underscores the potential of these compounds in cancer therapy.
Environmental Contaminant Analysis
(Milosevic et al., 2013) conducted studies on phenoxy acids, including 4-Phenoxypiperidine, in environmental settings. This research provides important information on the environmental impact and fate of these compounds.
Organic Contaminant Abatement
(Zhang et al., 2022) investigated the acceleration of trace organic contaminants' abatement by Mn(VII)/TEMPOs, highlighting the potential use of 4-Phenoxypiperidine derivatives in environmental remediation.
c-Met Inhibitors for Cancer
(Daoui et al., 2022) used a computer-aided drug design approach to explore 4-Phenoxypiperidine derivatives as inhibitors of c-Met receptor tyrosine kinase, a critical target in cancer therapy.
Metabolite Identification in Drug Assessment
(Caggiano & Blight, 2013) studied the metabolites of 4-Phenoxypiperidine in the context of dalfampridine, a drug used in multiple sclerosis treatment. This research is vital for understanding the pharmacokinetics of drugs based on 4-Phenoxypiperidine.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
4-phenoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPITRKIJKGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypiperidine | |
CAS RN |
3202-33-3 | |
Record name | 4-Phenoxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENOXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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